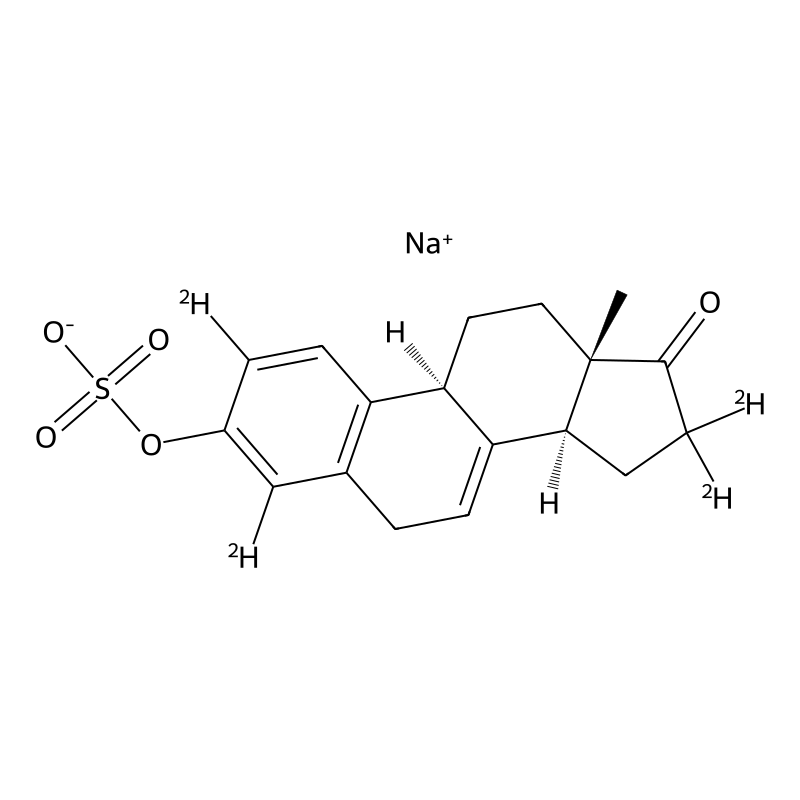

Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound that features a sulfate group attached to a steroid-like structure. This compound is characterized by its unique stereochemistry and deuterated carbon atoms, which can influence its physical and chemical properties. The presence of the sulfate group suggests potential applications in biological systems and pharmaceuticals due to its ability to interact with various biological molecules.

Information on the safety profile of this specific compound is absent. Steroids, in general, can have various side effects depending on their structure and function. Some potential hazards of steroids include [, ]:

- Liver damage

- Cardiovascular problems

- Increased risk of blood clots

- Mood swings and aggression

- Steroid Function Studies: Deuterated steroids can be used as internal standards or tracers in studies investigating the metabolism and function of endogenous steroids. By replacing specific hydrogens with deuterium (a stable isotope of hydrogen), scientists can track the fate of the steroid molecule in the body without interfering with its biological activity.

- Development of New Steroid-Based Drugs: The specific modifications present in the deuterated steroid sulfate might be of interest for researchers designing novel drugs. These modifications could influence factors like binding affinity to receptors, metabolic stability, or potential side effects.

The chemical reactivity of sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate can be analyzed through its interactions with nucleophiles and electrophiles. Potential reactions include:

- Nucleophilic Substitution: The sulfate group can participate in nucleophilic substitution reactions where nucleophiles attack the sulfur atom.

- Hydrolysis: In aqueous environments, the compound may undergo hydrolysis to release the parent steroid and sulfate ions.

- Reduction: The ketone functional group (17-oxo) may be reduced under specific conditions to yield an alcohol.

- Formation of Salts: Reaction with bases could lead to the formation of salts or other derivatives.

Research into the biological activity of sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate indicates potential pharmacological effects similar to those of steroid hormones. The unique deuteration may affect metabolic pathways and bioavailability. Compounds with similar structures often exhibit anti-inflammatory and anabolic properties.

The synthesis of sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate can be approached through several methods:

- Deuteration: Utilizing deuterated reagents during the synthesis of the steroid backbone to incorporate deuterium atoms at specified positions.

- Sulfonation: The introduction of the sulfate group can be achieved through sulfonation reactions involving sulfur trioxide or chlorosulfonic acid.

- Functional Group Modifications: Standard organic transformations such as oxidation and reduction can be applied to modify existing functional groups on the steroid skeleton.

Due to its structural properties and potential biological activity, sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate may find applications in:

- Pharmaceuticals: As a precursor or active ingredient in drugs targeting hormonal pathways.

- Biochemical Research: Used in studies investigating steroid metabolism and action in biological systems.

- Analytical Chemistry: Serving as a standard in mass spectrometry due to its unique isotopic composition.

Interaction studies involving sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate could focus on:

- Protein Binding: Investigating how this compound interacts with various proteins or enzymes that are involved in steroid metabolism.

- Cellular Uptake: Assessing how effectively this compound is absorbed by cells compared to non-deuterated analogs.

- Receptor Interaction: Studying binding affinity and activity at steroid hormone receptors.

Several compounds share structural similarities with sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Testosterone | Steroid hormone | Natural androgen with significant anabolic properties |

| Cortisol | Steroid hormone | Key regulator of metabolism and immune response |

| Dexamethasone | Synthetic glucocorticoid | Potent anti-inflammatory agent |

Uniqueness

The uniqueness of sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-y] sulfate lies in its deuterated structure which may alter its pharmacokinetics and pharmacodynamics compared to non-deuterated counterparts. This modification could lead to enhanced stability or altered metabolic pathways that are not observed in traditional steroids.